N-(1,3-benzodioxol-5-ylmethyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide
Description
This compound features a benzodioxole moiety linked via a methyl group to an acetamide backbone, which is further substituted with a 6-methylbenzofuran ring (Fig. 1).
Properties
Molecular Formula |
C19H17NO4 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C19H17NO4/c1-12-2-4-15-14(10-22-17(15)6-12)8-19(21)20-9-13-3-5-16-18(7-13)24-11-23-16/h2-7,10H,8-9,11H2,1H3,(H,20,21) |
InChI Key |
IVJHRAPQXOEZHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Formation of the Benzofuran Moiety: This involves the cyclization of phenol derivatives with acetic anhydride.
Coupling Reaction: The benzodioxole and benzofuran intermediates are coupled using a suitable linker, such as an acetamide group, under conditions that promote amide bond formation (e.g., using coupling reagents like EDCI or DCC).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.
Reduction: Reduction reactions could target the acetamide group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions could occur on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary or secondary amines.
Substitution: Products may include halogenated or nitrated derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide could have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological pathways.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with benzodioxole and benzofuran structures can interact with enzymes or receptors, modulating their activity. The acetamide group may facilitate binding to specific proteins or nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Features
Key Observations :
- Chlorine Substitution () : The 5-chloro analog introduces electron-withdrawing effects, likely increasing polarity and melting point compared to the target compound’s 6-methyl group. Chlorine may enhance binding affinity to halogen-binding pockets in biological targets .
- Benzimidazole vs.
- Oxadiazole Derivatives () : The sulfur-containing oxadiazole ring enhances metabolic stability but may reduce oral bioavailability due to increased molecular weight and rigidity .
Physicochemical Properties
Table 2: Melting Points and Molecular Weights
Analysis :
Spectroscopic Data Comparisons
Table 3: NMR and MS Data Highlights
Key Insights :
- The target compound’s benzofuran protons are expected near δ 6.5–7.5, similar to benzodioxole signals. The 6-methyl group would appear as a singlet at ~δ 2.4 .
- The benzimidazole analog () shows a distinctive N-H peak at δ ~12.5, absent in the target compound, which may facilitate differentiation in spectroscopic analysis .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide, with the molecular formula C30H25NO6 and a molecular weight of 495.5 g/mol, is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural combination of a benzodioxole moiety and a benzofuran derivative, which may influence its reactivity and interactions within biological systems.
Chemical Structure and Synthesis
The IUPAC name of the compound indicates the presence of multiple functional groups that could contribute to its pharmacological properties. The synthesis typically involves several steps starting from readily available precursors, with optimization necessary for maximizing yield and minimizing costs. Advanced techniques such as continuous flow reactors may enhance efficiency in industrial applications.
Potential Biological Activities
Preliminary studies suggest that this compound exhibits various biological activities, including:
- Anticancer Activity : Research indicates potential antitumor effects against various cancer cell lines.
- Enzyme Inhibition : The compound may inhibit specific enzymes or kinases important in cellular signaling pathways.
Anticancer Activity
A study evaluated the compound's effects on several tumor cell lines, revealing promising results. The following table summarizes the findings:
| Cell Line | IC50 Value (μM) | Activity |
|---|---|---|
| Huh7 (liver cancer) | < 10 | Significant inhibition |
| Caco2 (colorectal) | < 10 | Significant inhibition |
| MDA-MB 231 (breast) | > 10 | Limited activity |
| HCT116 (colorectal) | < 10 | Significant inhibition |
| PC3 (prostate) | > 10 | Limited activity |
These results indicate that the compound is particularly effective against hepatocellular carcinoma and colorectal cancer cell lines.
The exact mechanisms underlying the biological activity of this compound are still under investigation. However, it is believed that the compound interacts with various biological macromolecules, potentially affecting signaling pathways associated with cell proliferation and apoptosis.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound. A comparative analysis highlights their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 7H-Furo[3,2-g]benzopyran | Contains furobenzopyran structure | Distinct pharmacological properties |
| 4-Methoxy derivative of 7H-Furo[3,2-g]benzopyran | Methoxy substitution | Alters solubility and reactivity |
The distinct combination of functional groups in this compound may confer unique chemical and biological properties compared to these similar compounds.
Case Studies and Research Findings
Recent studies have focused on elucidating the interactions of this compound with specific protein kinases involved in cancer progression. For instance, compounds similar to this compound have shown varying degrees of inhibitory activity against DYRK1A kinase:
| Compound | IC50 Value (μM) | Kinase Target |
|---|---|---|
| Compound A | 0.090 | DYRK1A |
| Compound B | 0.028 | DYRK1A |
| Compound C | > 10 | DYRK1A |
These findings suggest that modifications in the chemical structure can significantly impact biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
